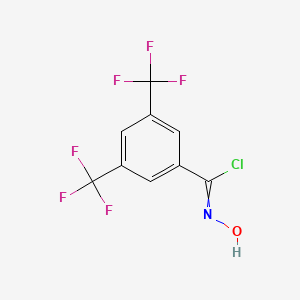![molecular formula C13H21ClN2OS B12612558 3-Carbamoyl-1-[(hexylsulfanyl)methyl]pyridin-1-ium chloride CAS No. 880356-14-9](/img/structure/B12612558.png)
3-Carbamoyl-1-[(hexylsulfanyl)methyl]pyridin-1-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Carbamoyl-1-[(hexylsulfanyl)methyl]pyridin-1-ium chloride is a synthetic compound with a unique structure that includes a pyridinium core, a carbamoyl group, and a hexylsulfanyl side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carbamoyl-1-[(hexylsulfanyl)methyl]pyridin-1-ium chloride typically involves the following steps:
Formation of the Pyridinium Core: The pyridinium core is synthesized by reacting pyridine with an appropriate alkylating agent, such as methyl iodide, under basic conditions.
Introduction of the Carbamoyl Group: The carbamoyl group is introduced by reacting the pyridinium intermediate with a carbamoyl chloride derivative under acidic conditions.
Attachment of the Hexylsulfanyl Side Chain: The hexylsulfanyl side chain is attached through a nucleophilic substitution reaction, where the pyridinium intermediate is reacted with a hexylthiol derivative in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
3-Carbamoyl-1-[(hexylsulfanyl)methyl]pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced sulfur derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hexylsulfanyl group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, alcohols, bases like sodium hydroxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced sulfur derivatives.
Substitution: Various substituted pyridinium derivatives.
Wissenschaftliche Forschungsanwendungen
3-Carbamoyl-1-[(hexylsulfanyl)methyl]pyridin-1-ium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of 3-Carbamoyl-1-[(hexylsulfanyl)methyl]pyridin-1-ium chloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins, leading to inhibition or activation of their functions.
Pathways Involved: The compound can modulate signaling pathways, such as the NF-κB pathway, which is involved in inflammation and cancer progression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Carbamoyl-1-methylpyridin-1-ium chloride: Similar structure but lacks the hexylsulfanyl side chain.
3-Carbamoyl-1-(4-carboxybenzyl)pyridin-1-ium chloride: Contains a carboxybenzyl group instead of a hexylsulfanyl group.
Uniqueness
3-Carbamoyl-1-[(hexylsulfanyl)methyl]pyridin-1-ium chloride is unique due to its hexylsulfanyl side chain, which imparts distinct chemical and biological properties. This side chain enhances its lipophilicity, potentially improving its interaction with lipid membranes and increasing its bioavailability.
Eigenschaften
CAS-Nummer |
880356-14-9 |
|---|---|
Molekularformel |
C13H21ClN2OS |
Molekulargewicht |
288.84 g/mol |
IUPAC-Name |
1-(hexylsulfanylmethyl)pyridin-1-ium-3-carboxamide;chloride |
InChI |
InChI=1S/C13H20N2OS.ClH/c1-2-3-4-5-9-17-11-15-8-6-7-12(10-15)13(14)16;/h6-8,10H,2-5,9,11H2,1H3,(H-,14,16);1H |
InChI-Schlüssel |
CDFZXMUIUXPYCR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCSC[N+]1=CC=CC(=C1)C(=O)N.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-Methylphenyl)-1-[(2-methylphenyl)methyl]-1H-indazole](/img/structure/B12612475.png)
phosphane](/img/structure/B12612479.png)


![9-Bromo-6-[(piperazin-1-yl)methyl]benzo[h]isoquinolin-1(2H)-one](/img/structure/B12612502.png)
![2,4-Di-tert-butyl-6-[(2-phenoxyanilino)methyl]phenol](/img/structure/B12612505.png)

![N-(2-Aminoethyl)-4-[(3-chlorophenyl)methoxy]-2-methoxybenzamide](/img/structure/B12612514.png)

![Benzene, [[(2,5-dimethoxyphenyl)thio]methyl]pentafluoro-](/img/structure/B12612516.png)
![Ethyl 4-{[2-(3-chlorophenoxy)hexyl]oxy}benzoate](/img/structure/B12612530.png)


![2-[4-(Benzyloxy)phenyl]-5-ethyloxane](/img/structure/B12612561.png)
